Product packaging for Thiophene-2-ethylamine(Cat. No.:CAS No. 30433-91-1)

Thiophene-2-ethylamine

Cat. No.: B045403
CAS No.: 30433-91-1
M. Wt: 127.21 g/mol
InChI Key: HVLUYXIJZLDNIS-UHFFFAOYSA-N
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Description

Significance of Thiophene-2-ethylamine in Heterocyclic Chemistry

This compound is a cornerstone in heterocyclic chemistry due to its dual reactivity. The molecule possesses both an aromatic thiophene (B33073) ring, capable of undergoing electrophilic substitution reactions, and a primary amine group (-NH₂), which acts as a nucleophile. xdbiochems.comevitachem.com This bifunctionality allows for a diverse range of chemical transformations, making it an invaluable starting material for creating complex heterocyclic structures.

The amine group can readily participate in reactions such as acylation to form amides, nucleophilic substitution, and condensation reactions to form Schiff bases. evitachem.combohrium.com For instance, it undergoes microwave-induced condensation with iminodiacetic acid to yield piperazine-2,6-dione (B107378) derivatives. chemicalbook.insigmaaldrich.comchemicalbook.com It is also used as a reactant in the synthesis of various pyrimidine (B1678525) and acylguanidine derivatives. chemicalbook.insigmaaldrich.comchemicalbook.com

Simultaneously, the thiophene ring provides a stable aromatic core that can be further functionalized. This versatility makes this compound a key intermediate in multi-step syntheses. Several methods have been developed for its synthesis, including processes starting from 2-thiopheneethanol (B144495) or the reduction of 2-thiopheneacetonitrile, reflecting its importance in synthetic organic chemistry. dissertationtopic.netpatsnap.comgoogle.com

Interdisciplinary Relevance of this compound in Chemical Sciences

The utility of this compound extends far beyond fundamental synthesis, establishing its relevance in applied and interdisciplinary fields, most notably in medicinal chemistry and materials science. xdbiochems.com

In medicinal chemistry , this compound serves as a critical structural motif and intermediate for the synthesis of numerous pharmacologically active compounds. xdbiochems.com It is a key building block for several major antiplatelet drugs used to treat cardiovascular and cerebrovascular diseases, including Ticlopidine, Clopidogrel, and Prasugrel. patsnap.com The thiophene moiety is a bioisostere of the benzene (B151609) ring, and its incorporation into drug candidates can modulate biological properties. beilstein-journals.org Research has demonstrated its use in creating derivatives with a range of potential therapeutic activities.

Table 2: Research Findings on this compound Derivatives in Medicinal Chemistry

Derivative Class Research Focus Investigated Activity
Geldanamycin Derivatives Synthesis of new analogues targeting Hsp90. HCV replication inhibition. chemicalbook.inchemicalbook.com
Isatin (B1672199) Schiff Bases Synthesis of Schiff base conjugates and their Mannich bases. Anti-inflammatory and antitubercular activity. bohrium.com
Thiophene-2-carboximidamides Design of double-headed inhibitors. Inhibition of neuronal nitric oxide synthase (nNOS). acs.org

| Propiophenone Analogues | Exploration of bupropion (B1668061) analogues. | Antagonism of human nicotinic acetylcholine (B1216132) receptors (nAChRs). beilstein-journals.org |

In materials science , the electronic properties of the thiophene ring are harnessed for the development of advanced functional materials. Thiophene derivatives are known for their potential as organic semiconductors. xdbiochems.com this compound is used to functionalize multiwall carbon nanotubes (MWCNTs), modifying their surface chemistry for applications in organic photovoltaic cells. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Furthermore, in the field of perovskite technology, its protonated form, Thiophene-2-ethylammonium iodide (TEAI), acts as an organic spacer cation. evitachem.comresearchgate.net This application is crucial for forming stable 2D/3D perovskite thin films, which have shown promise in high-performance photodetectors and solar cells with improved stability. evitachem.comresearchgate.net

Table 3: Applications of this compound in Materials Science Research

Application Area Specific Use Outcome
Carbon Nanomaterials Functionalization of multiwall carbon nanotubes (MWCNTs). Modifies surface chemistry for enhanced performance in organic photovoltaic cells. sigmaaldrich.comchemicalbook.com
Organic Electronics Building block for organic semiconductors. Development of materials for organic thin-film transistors and solar cells. xdbiochems.com

| Perovskite Devices | As Thiophene-2-ethylammonium iodide (TEAI), an organic spacer. | Formation of stable 2D/3D perovskite structures for high-performance photodetectors. evitachem.comresearchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NS B045403 Thiophene-2-ethylamine CAS No. 30433-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylethanamine
Source PubChem
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InChI

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLUYXIJZLDNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952773
Record name 2-(Thiophen-2-yl)ethan-1-amine
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Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30433-91-1, 64059-34-3
Record name 2-Thiopheneethanamine
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Record name Thiophene-2-ethylamine
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Record name Thiopheneethanamine
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Record name 2-(Thiophen-2-yl)ethan-1-amine
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Record name Thiophene-1-ethylamine
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Record name Thiophene-2-ethylamine
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Synthetic Methodologies for Thiophene 2 Ethylamine and Its Derivatives

Historical Overview of Thiophene-2-ethylamine Synthesis Routes

Early methods for synthesizing this compound often involved multi-step processes that utilized readily available but sometimes hazardous reagents.

Nitromethane (B149229) Methodologies

One of the prominent historical routes is the nitromethane method. google.com This process begins with the Vilsmeier-Haack reaction, where thiophene (B33073) is reacted with N,N-Dimethylformamide (DMF) and phosphorus oxychloride to produce 2-thiophenecarboxaldehyde. google.comdissertationtopic.net The resulting aldehyde then undergoes a condensation reaction with nitromethane, often catalyzed by a weak base, to form 2-(2-nitrovinyl)thiophene. google.comgoogleapis.com

This intermediate, 2-(2-nitrovinyl)thiophene, is then reduced to the target compound, this compound. google.com Several reducing agents have been employed for this transformation. epo.org Lithium aluminum hydride (LiAlH₄) in a solvent like anhydrous tetrahydrofuran (B95107) (THF) is effective, reducing the nitroalkene to the corresponding amine. googleapis.comresearchgate.net Another approach involves using boron-containing reducing agents, such as diborane (B8814927) (B₂H₆), which has been shown to be an improved method for this reduction. googleapis.comgoogle.com The reaction with diborane is typically carried out in an inert organic solvent at cool temperatures (e.g., 8° to 15° C). google.com

Table 1: Comparison of Reducing Agents for 2-(2-nitrovinyl)thiophene

Reducing Agent/System Solvent Conditions Yield Reference
LiAlH₄ THF Room Temp, 12h 79% researchgate.net
BH₃-THF/NaBH₄ (catalytic) THF Reflux 75% researchgate.net
Diborane (B₂H₆) Inert Organic Solvent 8-15 °C, 1-40h 83.4% googleapis.comgoogle.com

Malonic Condensation Approaches

The malonic condensation approach, also known as the Knoevenagel condensation, represents another pathway. dissertationtopic.netwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters (e.g., diethyl malonate), in the presence of a weak base catalyst. wikipedia.orglscollege.ac.in In the context of this compound synthesis, 2-thiophenecarboxaldehyde is the starting aldehyde. dissertationtopic.net

A specific variation, the Doebner modification, utilizes pyridine (B92270) as a base and solvent, which facilitates a subsequent decarboxylation when a carboxylic acid like malonic acid is used as the active methylene compound. wikipedia.orgorganic-chemistry.org While this general synthetic strategy is well-established for creating α,β-unsaturated systems, its specific application for the full synthesis of this compound is noted as a potential route, though less detailed in comparison to other methods. dissertationtopic.netlscollege.ac.in The initial condensation product would require further reduction and functional group manipulation to yield the final ethylamine (B1201723).

2-Thiophene Acetonitrile (B52724) Methods

A significant historical route proceeds through the intermediate 2-thiophene acetonitrile. This method typically starts with the preparation of 2-chloromethyl thiophene from thiophene, which is then reacted with a cyanide salt, such as sodium cyanide (NaCN), to produce 2-thiophene acetonitrile. epo.org This approach, however, involves the use of highly toxic cyanide reagents. google.com

The final and critical step is the reduction of the nitrile group of 2-thiophene acetonitrile to an amine. Various reduction methods have been reported, but many presented challenges for industrial-scale application due to cost, safety, or insufficient yields. googleapis.com The use of lithium aluminum hydride is one such method. epo.org Catalytic hydrogenation has also been explored, although thiophene compounds are known to poison many common hydrogenation catalysts. googleapis.com Despite this, successful reductions have been achieved using catalysts like Raney nickel under pressure, often in the presence of a base like potassium hydroxide (B78521) or in an acidic solvent mixture. googleapis.com

Table 2: Selected Conditions for Catalytic Hydrogenation of 2-Thiophene Acetonitrile

Catalyst Solvent/Additive Pressure (bars) Temperature (°C) Yield Reference
Raney Nickel Ethanol (B145695), Potassium Hydroxide 15 - 40 50 49% googleapis.com
Raney Nickel Ethanol, Water, Lithium Hydroxide 26 - 40 N/A 69.7% googleapis.com
Raney Nickel Ethanol, Acetic Acid 8 - 32 50 51% googleapis.com

Contemporary Synthetic Strategies for this compound

More modern syntheses often prioritize cost-effectiveness, milder reaction conditions, and reduced environmental impact, focusing on a five-reaction sequence starting from inexpensive thiophene. google.com This approach is centered around the key intermediate, 2-thiopheneethanol (B144495). google.compatsnap.com

Grignard Reaction-Based Synthesis from 2-Bromothiophene (B119243) and Ethylene (B1197577) Oxide

This contemporary route commences with the bromination of thiophene to yield 2-bromothiophene. google.compatsnap.com Various brominating agents and solvents can be used for this step. patsnap.com

The crucial step is the formation of a Grignard reagent from 2-bromothiophene by reacting it with magnesium chips in an anhydrous solvent like ether or tetrahydrofuran (THF). google.com This organometallic intermediate is then reacted with ethylene oxide in an addition reaction to form 2-thiopheneethanol after an acidic workup. google.com The reaction conditions, such as temperature and molar ratios of reactants, are controlled to optimize the yield of 2-thiopheneethanol. google.com

Table 3: Example Conditions for 2-Thiopheneethanol Synthesis via Grignard Reaction

Anhydrous Solvent Mg:2-Bromothiophene (Molar Ratio) Ethylene Oxide Addition Temp. Reference
Ether, Toluene, or THF 1 : 1-1.8 0-20 °C google.com
Toluene and THF (1:1) 1 : 1.35 9 °C google.com

Esterification and Ammonolysis of 2-Thiopheneethanol

The final stage in this modern pathway is the conversion of 2-thiopheneethanol into this compound. google.com This is achieved through a two-step process involving esterification followed by ammonolysis. google.com

First, the hydroxyl group of 2-thiopheneethanol is converted into a better leaving group through esterification. This can be accomplished by reacting it with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a phase-transfer catalyst. google.com The resulting sulfonate ester is then subjected to ammonolysis. In this step, the ester is treated with ammonia (B1221849), typically liquefied ammonia under pressure, which acts as a nucleophile and displaces the sulfonate group to form the final product, this compound. google.com This method avoids the use of harsh reducing agents and toxic materials associated with older routes. google.com

Solid Base Catalysis in Esterification

One method employs solid base catalysis for the esterification of 2-thiophene-ethanol with p-toluenesulfonyl chloride. google.com This reaction is typically carried out in an organic solvent. The use of a solid base offers advantages such as easier separation from the reaction mixture and potential for recycling, which aligns with greener synthesis principles. google.com The reaction temperature is controlled between -10 and 50 °C, with a soaking time of 2 to 12 hours. google.com After the reaction, the mixture is filtered to separate the solid catalyst, and the filtrate is concentrated to obtain the crude ester product. google.com

Pressurized Ammonification Techniques

Following esterification, the resulting intermediate, an ester of 2-thiophene-ethanol, undergoes ammonification. This step involves reacting the ester with liquid ammonia under pressure to generate 2-thienylethamino-4-toluenesulfonate. google.com The entire process, including a final dissociation step with a solid base in an organic solvent, is conducted in a non-aqueous medium. google.com This approach is designed to be environmentally friendly by avoiding the discharge of wastewater and allowing for the recycling of solid waste materials. google.com The synthesis of this compound from 2-thiophene ethanol can also be achieved through a two-step process of esterification and ammonolysis, which is noted for its mild reaction conditions and simple process. google.com

Oxime Reduction Pathways

Another significant synthetic route involves the formation and subsequent reduction of an oxime intermediate. This pathway offers an alternative to the esterification route and can be achieved using various reducing agents.

Reduction of 2-Thiopheneacetaldehyde Oxime via NaBH4/CuSO4/Amberlyst-15 System

A specific method for producing this compound involves the reduction of 2-thiopheneacetaldehyde oxime. google.com This process starts with the oxidation of 2-thiophene ethanol to 2-thiophene aldehyde, which then reacts with hydroxylamine (B1172632) hydrochloride to form the oxime. google.comchemicalbook.com The subsequent reduction of the oxime is carried out using a system composed of sodium borohydride (B1222165) (NaBH4), copper(II) sulfate (B86663) (CuSO4), and Amberlyst-15, a solid acid catalyst. google.com This reduction system is notable for its safety, mild reaction conditions (0°C to room temperature), and high yield of 85%. Furthermore, the Amberlyst-15 catalyst can be regenerated and reused. google.com The reaction is typically performed in tetrahydrofuran at room temperature. google.com

Reagent/CatalystRoleBenefit
NaBH4 Reducing AgentEffective in converting the oxime to an amine.
CuSO4 Co-catalystEnhances the reducing power of NaBH4.
Amberlyst-15 Solid Acid CatalystFacilitates the reaction and is recyclable. google.com
Reduction of 2-(2-nitroethenyl)thiophene

An alternative precursor for this compound is 2-(2-nitroethenyl)thiophene, which can be synthesized from 2-thiophenecarboxaldehyde and nitromethane. prepchem.com The reduction of this nitroalkene to the corresponding amine can be accomplished using a boron-containing reducing agent, with diborane being a preferred option. google.com This process is conducted at a reduced temperature of about 5° to 20° C for 8 to 72 hours. google.com Another approach involves hydrogenation in an autoclave at 120°C for 12 hours. chemicalbook.com

Microwave-Induced Condensation Reactions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. researchgate.net this compound can undergo microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione (B107378) derivatives. chemicalbook.comsigmaaldrich.com While this specific example illustrates a derivatization of the target compound, the application of microwave technology to the primary synthesis of thiophene derivatives is an active area of research, aiming to improve efficiency and align with green chemistry principles. researchgate.netclockss.org The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, has been successfully adapted to microwave-assisted conditions, significantly increasing reaction rates. clockss.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is a growing trend in the synthesis of this compound and its derivatives. researchgate.netscribd.com These principles aim to reduce waste, use safer solvents, improve energy efficiency, and utilize renewable feedstocks. acs.org

One notable example is a synthetic method that proceeds entirely in a non-aqueous medium, starting from 2-thiophene-ethanol. google.com This process involves esterification and ammonification and is designed to eliminate wastewater discharge and enable the recycling of solid materials. google.com The use of solid base catalysts in the esterification step also contributes to the greenness of the synthesis by simplifying purification and allowing for catalyst reuse. google.com

Furthermore, the development of solvent-free reaction conditions, such as those used in some Gewald syntheses of 2-aminothiophenes, represents a significant step towards more environmentally benign processes. psu.edu These methods reduce the reliance on organic solvents, which are often a major contributor to chemical waste. acs.orgpsu.edu The use of recyclable catalysts, like the Amberlyst-15 in the oxime reduction pathway, further exemplifies the integration of green chemistry into the synthesis of thiophene compounds. google.com

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention Non-aqueous synthesis route prevents wastewater. google.com
Safer Solvents & Auxiliaries Solvent-free reaction conditions are being developed. psu.edu
Design for Energy Efficiency Microwave-assisted reactions can reduce energy consumption. researchgate.net
Catalysis Use of recyclable solid catalysts like solid bases and Amberlyst-15. google.comgoogle.com

Non-Aqueous Medium Processes

A method for synthesizing 2-thiophene ethylamine in a non-aqueous medium has been developed, offering a greener production route. google.com This process begins with 2-thiophene-ethanol as the starting material and proceeds through three main steps: esterification, ammonification, and dissociation, all carried out in an organic solvent. google.com The key advantage of this method is the elimination of wastewater discharge, as the entire process is conducted without water. google.com

The synthesis involves the following stages:

Esterification: 2-thiophene-ethanol reacts with p-toluenesulfonyl chloride in an organic solvent, catalyzed by a solid base, to form an esterified intermediate. google.com

Ammonification: The esterified product is then treated with liquid ammonia under pressure to yield 2-thienylethamino-4-toluenesulfonate. google.com

Dissociation: Finally, the 2-thienylethamino-4-toluenesulfonate reacts with a solid base in an organic solvent to produce the final product, this compound. google.com

This non-aqueous approach not only prevents water pollution but also allows for the recycling of solid waste materials. The reaction conditions are reported to be mild, and the post-treatment process is simplified, leading to high yields suitable for industrial-scale production. google.com

Solid Waste Recycling and Reuse Strategies

In conjunction with non-aqueous synthesis methods, strategies for solid waste recycling and reuse contribute to a more environmentally friendly production of this compound. The non-aqueous process itself is designed to minimize waste by allowing for the recycling of solid byproducts. google.com For instance, the solid base used in the esterification and dissociation steps can potentially be recovered and reused. google.com

Another approach to reduce waste and environmental impact involves the use of supported reagents and catalysts that can be easily separated from the reaction mixture and regenerated. For example, a synthetic method for 2-thiophene ethylamine utilizes loaded pyridinium (B92312) chlorochromate (PCC/SiO2) as an oxidant. This supported oxidant has the advantage of being easily recoverable after the reaction, thus minimizing waste. google.com Similarly, the reduction step in this particular synthesis employs a NaBH4/CuSO4/Amberlyst-15 system, where the Amberlyst-15 resin is recyclable. google.com

Industrial settings are also adopting measures for managing solid waste generated during chemical manufacturing. General practices include the secure storage of solid wastes like oil-soaked cotton and discarded containers, which are then handed over to authorized recyclers. environmentclearance.nic.in

Catalytic Approaches for Reduced Environmental Impact

Catalytic methods are at the forefront of developing greener synthetic routes for this compound and its precursors, aiming to reduce the environmental footprint of the chemical industry. scribd.comrsc.org These approaches often focus on using recyclable catalysts, milder reaction conditions, and reducing the generation of hazardous byproducts. rsc.org

One notable example is the synthesis of 2-thiophene-ethanol, a key precursor to this compound, via a Heck coupling reaction. This method uses a catalytic amount of palladium, which avoids the need for Grignard reagents and their associated harsher reaction conditions. The palladium catalyst can be recovered and reused, making the process more sustainable and suitable for industrial production. patsnap.com

Another green chemistry approach involves the use of supported catalysts. For instance, the oxidation of 2-thiophene ethanol to 2-thiopheneacetaldehyde can be achieved using pyridinium chlorochromate (PCC) supported on silica (B1680970) (PCC/SiO2). This supported catalyst offers high yields and is easily recovered, reducing environmental pollution. google.com Furthermore, the reduction of 2-thiophene acetaldehyde (B116499) oxime to this compound has been successfully carried out using a NaBH4/CuSO4/Amberlyst-15 system. This system is advantageous due to its operational safety, mild reaction conditions (0°C to room temperature), and the reusability of the Amberlyst-15 resin. google.com

The broader trend in chemical synthesis is moving towards catalytic processes that minimize waste and energy consumption, aligning with the principles of green chemistry. scribd.com

Synthesis of this compound Schiff Base Ligands

Schiff base ligands derived from this compound are synthesized through condensation reactions with various carbonyl-containing compounds. These ligands are of interest due to their ability to form stable complexes with metal ions.

Condensation with Substituted Phenols

This compound based Schiff base ligands can be prepared through the condensation reaction with substituted salicylaldehydes. For example, reacting this compound with 2-hydroxybenzaldehyde, 2-hydroxy-5-nitrobenzaldehyde, or 5-bromo-2-hydroxybenzaldehyde yields the corresponding Schiff base ligands: 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol (L¹H), 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-nitrophenol (L²H), and 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-bromophenol (L³H) respectively. researchgate.netbohrium.com The synthesis is typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.gov These Schiff bases can then be used to synthesize metal complexes with transition metals such as Co(III), Ni(II), and Cu(II). researchgate.netbohrium.com

Ligand NameStarting Materials
2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol (L¹H)This compound, 2-hydroxybenzaldehyde
2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-nitrophenol (L²H)This compound, 2-hydroxy-5-nitrobenzaldehyde
2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-bromophenol (L³H)This compound, 5-bromo-2-hydroxybenzaldehyde

Reactions with Isatin (B1672199) Derivatives

Schiff base conjugates of this compound can also be synthesized by reacting it with isatin and its derivatives. jpionline.org For instance, the condensation of 5-Fluoroisatin with this compound results in a Schiff base that can serve as a precursor for the synthesis of various Mannich bases. jpionline.orgevitachem.com These subsequent reactions involve the addition of formaldehyde (B43269) and a secondary amine to the initial Schiff base. evitachem.com The synthesis of these isatin-based Schiff bases and their derivatives is often carried out to explore their potential biological activities. jpionline.org

ProductReactants
Schiff base conjugate5-Fluoroisatin, this compound
Mannich basesSchiff base of 5-Fluoroisatin and this compound, formaldehyde, various secondary amines

Derivatization with Imminodiacetic Acid

This compound can undergo derivatization with iminodiacetic acid. chemicalbook.comsigmaaldrich.comchemicalbook.in This reaction, often facilitated by microwave irradiation, leads to the formation of piperazine-2,6-dione derivatives. chemicalbook.comsigmaaldrich.comchemicalbook.in This synthetic route highlights the versatility of this compound as a building block in creating more complex heterocyclic structures. chemicalbook.comsigmaaldrich.comchemicalbook.in

Synthesis of this compound Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives incorporating the this compound moiety has been explored for various applications, including their potential as antimicrobial and antiviral agents. A common synthetic strategy involves the reaction of this compound hydrochloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), to form the corresponding thiophene-2-ethylthiourea. niscpr.res.in This intermediate can then be further reacted to produce a variety of derivatives.

One notable example is the synthesis of novel aliphatic thiourea derivatives containing an s-triazine moiety. In this process, thiophene-2-ethylthiourea is first reacted with cyanuric chloride. The resulting product, 2-(thiophene-2-ethylthioureido)-4,6-dichloro-s-triazine, is then treated with morpholine, followed by various aryl ureas to yield a library of 2,4,6-trisubstituted 1,3,5-s-triazine derivatives. niscpr.res.in The structure of these newly synthesized compounds is typically confirmed using analytical techniques such as elemental analysis, ¹H NMR, IR, and mass spectrometry. niscpr.res.in

The general synthetic approach for preparing asymmetric thioureas involves the reaction of an amine, such as (S)-1-(2-pyridyl)ethylamine, with an isothiocyanate. mdpi.com This reaction is often carried out in a solvent like diethyl ether at 0 °C and can produce the desired thiourea derivatives in good yields. mdpi.com

Table 1: Synthesis of this compound Thiourea Derivatives

Starting Material Reagent(s) Product Key Findings
This compound hydrochloride KSCN, THF Thiophene-2-ethylthiourea Intermediate for further synthesis. niscpr.res.in
Thiophene-2-ethylthiourea Cyanuric chloride, Acetone, NaHCO₃ 2-(Thiophene-2-ethylthioureido)-4,6-dichloro-s-triazine Key intermediate in the synthesis of s-triazine derivatives. niscpr.res.in
2-(Thiophene-2-ethylthioureido)-4,6-dichloro-s-triazine Morpholine, Aryl ureas 2-(Thiophene-2-ethylthioureido)-4-(morpholino)-6-(substituted ureido)-s-triazines Resulting compounds showed moderate to good antimicrobial activity. niscpr.res.in

Synthesis of this compound Containing Imidazolones

Imidazolones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The incorporation of a this compound moiety into the imidazolone (B8795221) scaffold has been investigated to create novel derivatives with potential therapeutic applications. iajpr.com

A reported synthetic route to novel 5-imidazolones involves the reaction of various azlactones with this compound. iajpr.com This method provides a pathway to a range of substituted imidazolones. The synthesis of imidazolone derivatives often starts from basic building blocks, and various strategies can be employed, such as the reaction between different azlactones and amines. iajpr.com

Another approach to related heterocyclic systems involves the synthesis of 2,3-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidine-5(6H)-thione derivatives. This synthesis begins with a Gewald reaction to form a 2-aminothiophene intermediate. This intermediate is then reacted with carbon disulfide and ethylenediamine (B42938) under reflux to yield the final fused-ring system which contains an imidazoline-thione structure. iaea.org While this specific example does not directly use this compound, it demonstrates a method for creating complex heterocyclic systems that combine thiophene and imidazole-like rings. iaea.org

Table 2: Synthesis of this compound Containing Imidazolones and Related Structures

Starting Material(s) Reagent(s)/Conditions Product Key Findings
Azlactones, this compound Not specified 5-Imidazolone derivatives Synthesis of novel imidazolones with potential antibacterial activity. iajpr.com
Cyclohexanone, Malononitrile, Sulfur Triethylamine, Microwave irradiation 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Intermediate for imidazoline-thione synthesis via Gewald reaction. iaea.org

Synthesis of this compound Based Amidophosphine Ligands

Amidophosphine ligands containing a thiophene moiety have been synthesized and their coordination chemistry with various metals, such as gold(I), has been studied. These ligands and their metal complexes have shown potential as cytotoxic agents. researchgate.net

A representative synthesis of such a ligand involves the reaction of an aminophosphine, like Ph₂PCH₂CH₂NH₂, with thiophenecarbonylchloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. The resulting product is an amidophosphine ligand, C₄H₃SNHCOCH₂CH₂PPh₂, which incorporates both a thiophene ring and a phosphine (B1218219) group. researchgate.net The structure of this ligand and its metal complexes are often characterized by techniques like NMR spectroscopy and X-ray crystallography. researchgate.net

Table 3: Synthesis of a Thiophene-Based Amidophosphine Ligand

Reactant 1 Reactant 2 Condition(s) Product

Strategies for Functionalization of Multiwall Carbon Nanotubes with this compound

The functionalization of multiwall carbon nanotubes (MWCNTs) is a crucial step to enhance their properties and facilitate their application in various fields, including composite materials and electronics. This compound is a suitable agent for the functionalization of MWCNTs. chemicalbook.com The covalent functionalization of carbon nanotubes can improve their dispersion in polymer matrices and introduce specific functionalities to their surface. researchgate.net

A common strategy for the covalent functionalization of MWCNTs involves an initial oxidation step, typically with strong acids like nitric acid, to introduce carboxylic acid groups (-COOH) on the nanotube surface. nih.govmdpi.com These carboxylated MWCNTs can then be reacted with thionyl chloride (SOCl₂) to form acyl chloride-functionalized MWCNTs (MWCNT-COCl). nih.gov The highly reactive acyl chloride groups can then readily react with the primary amine group of this compound in an amidation reaction. This process results in the covalent attachment of this compound molecules to the surface of the MWCNTs via amide linkages. nih.gov

This functionalization can alter the surface chemistry of the MWCNTs, potentially improving their interaction with other materials. The success of the functionalization is typically confirmed by analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy. mdpi.com

Table 4: General Strategy for Functionalization of MWCNTs with this compound

Step Procedure Intermediate/Product Purpose
1. Oxidation Refluxing MWCNTs with nitric acid. nih.govmdpi.com Carboxylated MWCNTs (MWCNT-COOH) To introduce carboxylic acid functional groups on the MWCNT surface. nih.govmdpi.com
2. Acylation Reacting MWCNT-COOH with thionyl chloride (SOCl₂). nih.gov Acyl chloride-functionalized MWCNTs (MWCNT-COCl) To activate the carboxylic acid groups for subsequent amidation. nih.gov

Advanced Spectroscopic and Analytical Characterization of Thiophene 2 Ethylamine and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of thiophene-2-ethylamine and tracking the changes upon complexation with metal ions. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H-NMR spectrum of this compound exhibits characteristic signals for the protons of the thiophene (B33073) ring and the ethylamine (B1201723) side chain. The aromatic protons on the thiophene ring typically appear as multiplets in the range of δ 6.8–7.2 ppm. The protons of the ethylamine group (-CH₂-CH₂-NH₂) give rise to distinct signals. For instance, in some imidazolone (B8795221) derivatives of this compound, the two methylene (B1212753) groups appear as triplets at approximately δ 2.88-2.96 ppm and δ 3.14-3.40 ppm. ijtra.com

Upon formation of metal complexes, significant shifts in the ¹H-NMR signals are observed, indicating the coordination of the ligand to the metal center. For example, in zinc(II) and cadmium(II) complexes with a Schiff base ligand derived from this compound, the imine proton (-N=CH-) signal appears as a singlet at δ 8.54 ppm for the zinc complex and δ 8.61 ppm for the cadmium complex. acs.org The aromatic protons of the thiophene ring in these complexes are observed as multiplets and doublets in the range of δ 7.19-7.91 ppm. acs.org The methylene protons of the ethylamine moiety also show shifts and changes in multiplicity upon complexation, confirming the involvement of the nitrogen atom in coordination. acs.org In some ruthenium(II) complexes, the methylene protons of the ethylamine ligand appear as multiplets at δ 2.75 and 3.46 ppm. rsc.org

Table 1: Selected ¹H-NMR Data for this compound Derivatives and Complexes

Compound/Complex Functional Group Chemical Shift (δ, ppm)
Imidazolone derivative of this compound -CH₂-CH₂- 2.88-2.96 (t), 3.14-3.40 (t)
[Zn(DE)Cl₂] -N=CH- 8.54 (s)
Thiophene-H 7.21-7.91 (m, d)
[Cd(DE)Br₂] -N=CH- 8.61 (s)
Thiophene-H 7.19-7.70 (m, d)
Ruthenium(II) Complex -CH₂- 2.75 (m), 3.46 (m)

DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine

The ¹³C-NMR spectrum of this compound and its derivatives provides complementary structural information. The carbon atoms of the thiophene ring typically resonate in the aromatic region of the spectrum. For a Schiff base derived from this compound, the thiophene carbons can appear at δ 128.02, 131.94, 133.56, and 143.51 ppm. acs.org The imine carbon (-N=CH-) shows a characteristic signal around δ 158.51 ppm. acs.org The carbons of the ethylamine side chain are found at approximately δ 58.90 and 56.11 ppm. acs.org

Coordination to a metal ion also influences the ¹³C-NMR spectrum. In a zinc(II) complex, the thiophene ring carbons were observed at δ 128.5, 127.1, 142.48, and 130.0 ppm, while the imine carbon resonated at δ 154.7 ppm. acs.org The ethylamine carbons in this complex appeared at δ 59.4 and 53.3 ppm. acs.org These shifts confirm the electronic changes in the ligand upon complexation.

Table 2: Selected ¹³C-NMR Data for a this compound Schiff Base and its Zn(II) Complex

Atom Ligand (DE) Chemical Shift (δ, ppm) [Zn(DE)Cl₂] Chemical Shift (δ, ppm)
Thiophene-C 128.02, 131.94, 133.56, 143.51 127.1, 128.5, 130.0, 142.48
-N=CH- 158.51 154.7
=N-CH₂- 58.90 59.4
-CH₂-N- 56.11 53.3

DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound and its metal complexes and determining the mode of coordination. The free ligand exhibits characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the thiophene ring, and C-S stretching vibrations. ijtra.com The N-H stretching vibrations are typically observed around 3300 cm⁻¹.

Upon complexation, particularly through the formation of Schiff bases, the most significant change is the appearance of a new band corresponding to the imine (C=N) stretching vibration, which is typically observed in the region of 1606-1633 cm⁻¹. ijtra.comacs.org The disappearance of the N-H stretching band of the primary amine and the C=O stretching band of the aldehyde (if a Schiff base is formed) confirms the condensation reaction. researchgate.net

In metal complexes, the coordination of the imine nitrogen is confirmed by a shift in the ν(C=N) band. acs.orgacs.org Furthermore, the appearance of new bands at lower frequencies (typically in the 564-578 cm⁻¹ range) can be attributed to the metal-nitrogen (ν(M-N)) stretching vibration, providing direct evidence of coordination. acs.orgacs.org The bands associated with the thiophene ring, such as ν(C=C) and ν(C-S), often remain largely unchanged, suggesting that the thiophene sulfur is not typically involved in coordination to the metal center. acs.orgacs.org

Table 3: Key IR Frequencies (cm⁻¹) for this compound Derivatives and Metal Complexes

Compound/Complex ν(C=N) ν(C=C)thiophene ν(C-S) ν(M-N)
Imidazolone derivative 1606 645 - -
[Cu(DE)Cl₂] 1633 1463, 1386 805 572
[Zn(DE)Cl₂] 1627 1430, 1388 845 644
[Cd(DE)Br₂] 1631 1427, 1340 851 566

DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying the electronic structure of this compound and its metal complexes. The spectrum of thiophene itself shows absorption bands related to π → π* transitions. spectrabase.com Schiff base ligands derived from this compound typically exhibit intense absorption bands in the UV region corresponding to π → π* and n → π* transitions associated with the aromatic ring and the imine group. acs.orgresearchgate.net For example, a Schiff base ligand showed bands at 268 nm (π → π) and 283 nm (n → π). acs.org

Upon complexation with metal ions, these bands may shift, and new bands may appear in the visible region, which are often associated with d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. acs.orgnih.gov For instance, the UV-Vis spectra of Cu(II), Zn(II), and Cd(II) complexes of a thiophene-derived Schiff base showed shifts in the ligand-centered transitions, with the π → π* band appearing around 263-265 nm and the n → π* band around 280-281 nm. acs.org The presence of these bands helps in confirming the coordination of the ligand to the metal ion and provides insights into the geometry of the resulting complex. nih.govmdpi.com

Table 4: UV-Vis Spectral Data (λmax, nm) for a this compound Schiff Base and its Metal Complexes in DMSO

Compound π → π* Transition n → π* Transition
Ligand (DE) 268 283
[Cu(DE)Cl₂] 265 281
[Zn(DE)Cl₂] 264 281
[Cd(DE)Br₂] 263 280

DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of this compound and its derivatives. nih.govkingdraw.com The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of approximately 127.21 g/mol . nih.govavantorsciences.com

For metal complexes, mass spectrometry confirms the successful synthesis and stoichiometry of the compounds. acs.org The mass spectra of complexes often show fragments corresponding to the molecular ion of the complex or fragments resulting from the loss of counter-ions or parts of the ligand. acs.orgmdpi.com For example, the mass spectrum of a zinc(II) complex with a thiophene-derived Schiff base ligand was consistent with its proposed structure. bohrium.com This technique is invaluable for verifying the integrity of the synthesized complexes. acs.orgresearchgate.net

Single Crystal X-ray Diffraction (SCXRD)

For instance, X-ray diffraction studies on zinc(II) and cadmium(II) complexes with a Schiff base ligand derived from this compound revealed a distorted tetrahedral geometry around the metal centers. acs.orgacs.org In a one-dimensional cobalt(III) complex, the Co(III) ion adopts a distorted octahedral geometry, coordinated by two Schiff base ligands and two bridging thiocyanate (B1210189) ligands. nih.govresearchgate.net These studies provide unambiguous evidence of the coordination mode of the ligand and the precise geometry of the metal coordination sphere, which are crucial for understanding the properties and reactivity of these complexes. acs.orgnih.gov

Table 5: Selected Crystallographic Data for Metal Complexes of this compound Derivatives

Complex Crystal System Space Group Metal Coordination Geometry
[Zn(DE)Cl₂] - - Distorted Tetrahedral
[Cd(DE)Br₂] - - Distorted Tetrahedral
[Co(μ₁,₃-SCN)L₂]n Orthorhombic Pca2₁ Distorted Octahedral

DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine; L = 4-bromo-2-((Z)-{[2-(thiophen-2-yl)ethyl]imino}methyl)phenol

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the purity and stoichiometry of newly synthesized compounds, including Schiff bases and metal complexes derived from this compound. The experimental values are compared with the calculated theoretical values to confirm the proposed chemical formula.

For instance, in the synthesis of Schiff base complexes, elemental analysis is routinely employed. The calculated and found percentages of C, H, and N for various metal complexes of thiophene-derived ligands are typically in close agreement, confirming the successful coordination of the ligand to the metal center. acs.orgsphinxsai.com For a Schiff base derived from the condensation of 2-acetylthiophene (B1664040) and isatin-3-hydrazone, the elemental analysis data was instrumental in confirming its structure. ekb.eg Similarly, for a series of new amide derivatives of 13-docosenoic acid, including one with this compound, the found elemental analysis values for C, H, N, and S closely matched the calculated values, thereby verifying their synthesis. sci-hub.se

Below is a table showcasing representative elemental analysis data for a thiophene-derived Schiff base metal complex:

CompoundElementCalculated (%)Found (%)
[Cu(DE)Cl₂]C38.3238.39
H5.265.43
N8.128.45
[Zn(DE)Cl₂]C38.1238.28
H5.235.24
N8.088.00
[Cd(DE)Br₂]C27.3827.51
H3.763.71
N5.815.86

Table based on data from reference acs.org. DE refers to (E)-N¹,N¹-Diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine, a Schiff base derived from a thiophene aldehyde.

Electrochemical Methods for Characterization

Electrochemical techniques are powerful tools for studying the behavior of this compound, particularly in the context of corrosion inhibition and the characterization of modified electrodes.

Potentiodynamic polarization studies are conducted to evaluate the corrosion inhibition properties of compounds like this compound. utm.myresearchgate.net This technique involves changing the potential of a working electrode (e.g., mild steel) and measuring the resulting current. The data obtained can determine the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes, which provide insights into the inhibition mechanism.

Studies have shown that this compound acts as a mixed-type inhibitor for mild steel in acidic media, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. utm.myresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. utm.myresearchgate.net The polarization curves shift to lower current densities in the presence of this compound, indicating the formation of a protective film on the metal surface. utm.myrsc.org

The following table presents data from a potentiodynamic polarization study of this compound as a corrosion inhibitor for mild steel in 0.5M H₂SO₄.

Inhibitor Concentration (M)Icorr (A/cm²)Ecorr (mV vs. Ag/AgCl)Inhibition Efficiency (%)
01.15E-03-483-
1.00E-042.10E-04-49081.7
5.00E-041.21E-04-48689.5
1.00E-037.90E-05-47993.1
5.00E-032.50E-05-47097.8

Table adapted from data in reference researchgate.net.

Electrochemical Impedance Spectroscopy is another valuable technique for investigating the corrosion inhibition performance of this compound. utm.myresearchgate.net EIS measures the impedance of a system over a range of frequencies, providing information about the resistance and capacitance of the electrode-electrolyte interface.

In corrosion studies, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of an inhibitor like this compound suggest the formation of a protective adsorbed layer on the metal surface. utm.myresearchgate.netresearchgate.net The Nyquist plots for inhibited systems typically show a larger semicircle diameter compared to the uninhibited system, corresponding to a higher corrosion resistance. utm.myresearchgate.net The data can be fitted to an equivalent circuit model to quantify the electrochemical parameters.

Here is a table summarizing EIS data for mild steel in 0.5M H₂SO₄ in the absence and presence of this compound (TEA).

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
045.4179.0-
1.00E-04149.3110.069.6
5.00E-04332.179.886.3
1.00E-03549.560.191.7
5.00E-031180.045.396.1

Table adapted from data in reference researchgate.net.

Surface Analysis Techniques for Modified Materials

Surface analysis techniques are essential for visualizing the morphology and elemental composition of surfaces modified with this compound and its derivatives.

Field Emission Scanning Electron Microscopy provides high-resolution images of the surface topography of a material. polito.it In corrosion inhibition studies, FESEM is used to compare the surface of a metal sample exposed to a corrosive environment with and without an inhibitor. For instance, micrographs of mild steel immersed in an acidic solution show a severely damaged and pitted surface. utm.myresearchgate.net In contrast, the surface of mild steel protected by this compound appears much smoother, indicating effective inhibition of corrosion. utm.myresearchgate.net

FESEM is also used to study the morphology of materials where this compound is a component, such as in the formation of perovskite films or the functionalization of other materials. d-nb.infoscienceopen.com

Energy Dispersive X-ray Spectroscopy is often coupled with FESEM to provide elemental analysis of the sample's surface. utm.myresearchgate.net EDX analysis can confirm the presence of the inhibitor on the metal surface by detecting the elements present in the inhibitor molecule, such as sulfur and nitrogen in the case of this compound. utm.myresearchgate.net

In studies of mild steel corrosion, EDX dot mapping has shown the adsorption of this compound onto the metal surface, with the distribution of sulfur, carbon, and nitrogen atoms indicating the formation of a protective layer. utm.myresearchgate.net EDX is also utilized to determine the elemental composition of complex materials, such as perovskites incorporating this compound, by quantifying the atomic percentages of the constituent elements. d-nb.info

An EDX spectrum of a protected metal surface will show peaks corresponding to the elements of the metal (e.g., Fe) as well as peaks for C, N, and S from the adsorbed this compound inhibitor.

Chemical Reactivity and Derivative Chemistry of Thiophene 2 Ethylamine

Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are readily synthesized through the condensation of a primary amine with an aldehyde or a ketone. ijrpr.com Thiophene-2-ethylamine, with its primary amine functionality, actively participates in these reactions.

The synthesis of Schiff bases from this compound involves the condensation reaction with various aldehydes and ketones. ijrpr.comacs.org This reaction is a dehydration process where the amino group of this compound nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine linkage (-C=N-). ijrpr.com

For instance, Schiff bases have been prepared by reacting this compound with substituted salicylaldehydes, such as 2-hydroxy-3,5-dimethylbenzaldehyde (B1587654) and 2-hydroxy-3,5-dichlorobenzaldehyde. 114.55.40 Other examples include the condensation with 2-quinolinecarboxaldehyde (B31650) mdpi.com, 4-pyridinecarboxaldehyde (B46228) mdpi.comdntb.gov.ua, and various substituted benzaldehydes. The general scheme for this reaction can be represented as follows:

R-CHO + H₂N-CH₂CH₂-C₄H₃S → R-CH=N-CH₂CH₂-C₄H₃S + H₂O

Where R-CHO represents an aldehyde.

The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a few drops of glacial acetic acid to facilitate the dehydration step. mdpi.com The resulting Schiff bases are often stable and can be purified by recrystallization. semanticscholar.org

The following table summarizes the synthesis of various Schiff bases derived from this compound and different carbonyl compounds:

Carbonyl CompoundResulting Schiff BaseReference
4-pyridinecarboxaldehyde(E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine mdpi.com
2-quinolinecarboxaldehyde(E)-N-(thiophen-2-ylmethyl)-1-(quinolin-2-yl)methanimine mdpi.com
Salicylaldehyde2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol researchgate.net
4-nitrosalicylaldehyde2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-nitrophenol researchgate.net
4-bromosalicylaldehyde2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-bromophenol researchgate.net
1-(5-chlorothiophen-2-yl)ethanoneN-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine najah.edu

The yield and purity of the synthesized Schiff bases are influenced by several reaction parameters. The choice of solvent is crucial; anhydrous ethanol is commonly used to favor the forward reaction by minimizing the presence of water, which could hydrolyze the imine bond. mdpi.com The reaction temperature and time also play a significant role. For example, stirring the reaction mixture at room temperature for several hours is a common practice. najah.edu In some cases, refluxing the mixture can increase the reaction rate and improve the yield. orientjchem.org

The use of a catalyst, such as glacial acetic acid, can accelerate the condensation reaction. mdpi.com The purification of the final product is often achieved through recrystallization from a suitable solvent like ethanol or a mixture of solvents such as ethanol-diethylether, which helps in obtaining a pure, crystalline product. semanticscholar.org The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). orientjchem.org High yields, often in the range of 80-90%, have been reported for the synthesis of these Schiff bases. najah.edu

Complexation with Metal Ions

Schiff bases derived from this compound are excellent ligands for coordinating with a variety of metal ions. The presence of the imine nitrogen and often another donor atom (like oxygen from a hydroxyl group on the aldehyde precursor) allows for the formation of stable chelate rings with the metal center. researchgate.netbohrium.com

Schiff bases of this compound readily form complexes with cobalt(III), nickel(II), and copper(II) ions. researchgate.netnih.gov For instance, Schiff bases derived from substituted salicylaldehydes and this compound have been used to synthesize Co(III), Ni(II), and Cu(II) complexes. researchgate.net The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., metal chloride) in a suitable solvent like methanol. bohrium.com

Studies have shown that in these complexes, the Schiff base acts as a bidentate or tridentate ligand, coordinating to the metal ion through the imine nitrogen and the phenolic oxygen. bohrium.comgrafiati.com The resulting complexes often exhibit specific geometries, such as octahedral or square-planar, depending on the metal ion and the ligand structure. 114.55.40bohrium.com For example, Ni(II) complexes with Schiff bases derived from this compound and substituted 2-hydroxybenzaldehydes have been found to have a square-planar geometry. 114.55.40 Similarly, octahedral geometries have been proposed for Co(II) and Ni(II) complexes where the Schiff base ligand is bidentate and water molecules occupy the remaining coordination sites. grafiati.com

The formation of these complexes is confirmed by various spectroscopic techniques, including IR and UV-Vis spectroscopy, which show characteristic shifts in the absorption bands upon coordination. bohrium.comjocpr.com

The following table provides examples of such complexes:

Metal IonSchiff Base LigandComplex FormulaReference
Co(III)2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol[Co(L¹H)₂]Cl researchgate.net
Ni(II)2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol[Ni(L¹H)₂] researchgate.net
Cu(II)2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol[Cu(L¹H)₂] researchgate.net
Cu(II)(E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine[Cu(DE)Cl₂] nih.govacs.org

This compound-derived Schiff bases also form stable complexes with zinc(II) ions. acs.orgscience.gov The synthesis involves the reaction of the Schiff base ligand with a zinc salt, such as zinc chloride, in an appropriate solvent. acs.org X-ray diffraction studies of a Zn(II) complex with a thiophene-derived Schiff base revealed a distorted tetrahedral geometry around the zinc center. nih.govacs.org

In these complexes, the Schiff base coordinates to the zinc ion, and the remaining coordination sites are typically occupied by anions like chloride. acs.org The formation of these complexes can be confirmed by techniques like NMR spectroscopy, which shows shifts in the proton signals upon complexation. nih.gov

Cadmium(II) complexes of this compound Schiff bases have also been synthesized and characterized. science.gov Similar to zinc(II) complexes, the synthesis involves reacting the Schiff base ligand with a cadmium salt, such as cadmium bromide. acs.org Structural analysis of a cadmium(II) complex with a thiophene-derived Schiff base indicated a distorted tetrahedral geometry. nih.govacs.org

NMR studies of these complexes in solution have suggested the presence of multiple conformers, indicating a dynamic process in solution. researchgate.netacs.org The coordination of the Schiff base to the cadmium ion is a key feature of these complexes. researchgate.netacs.org

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) of this compound is a potent nucleophile, readily participating in nucleophilic substitution reactions. evitachem.comquinoline-thiophene.com The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. quinoline-thiophene.com This reactivity is fundamental to its use as a building block in organic synthesis. xdbiochems.com

A significant industrial application of this reactivity is in the synthesis of clopidogrel, an antiplatelet agent. In one synthetic route, this compound reacts with an electrophilic ester, methyl α-bromo-2-chlorophenylacetate. evitachem.comgoogle.com The amine group displaces the bromide ion in a nucleophilic substitution reaction to form a key intermediate, (S)-2-(2-thienylethylamino)-(2-chlorophenyl)acetic acid methyl ester. google.com This reaction highlights the utility of this compound as a nucleophile in the construction of complex pharmaceutical molecules.

Like other primary amines, this compound can undergo further substitution with suitable electrophiles, such as haloalkanes, to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. chemguide.co.uk

Condensation Reactions

This compound undergoes condensation reactions with a variety of carbonyl compounds and their equivalents. quinoline-thiophene.com The primary amine reacts with aldehydes or ketones to form an imine (Schiff base), eliminating a molecule of water. libretexts.org This reaction is often acid-catalyzed and is a common method for preparing more elaborate ligands for coordination chemistry. acs.org

Specific examples of condensation reactions involving this compound include:

Reaction with Iminodiacetic Acid: Under microwave irradiation, this compound condenses with iminodiacetic acid to produce piperazine-2,6-dione (B107378) derivatives. chemicalbook.comsigmaaldrich.com

Reaction with Isothiocyanatoketones: It serves as a reactant in the synthesis of pyrimidine (B1678525) derivatives through its reaction with various isothiocyanatoketones. chemicalbook.com

Reaction with Aroyl S-methylisothiourea: The condensation with aroyl S-methylisothiourea yields acylguanidine derivatives. chemicalbook.com

Reaction with Thiophene-2-carboxaldehyde: Condensation reactions between thiophene-2-carboxaldehyde and various amines are well-documented, suggesting that self-condensation or reaction with other aldehydes is a key pathway for functionalization. researchgate.net

These reactions demonstrate the versatility of the amine group in forming C-N double bonds and constructing new heterocyclic systems.

Thiophene (B33073) Ring Modification and Functionalization

The thiophene ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution. xdbiochems.com Thiophene is generally more reactive than benzene (B151609) in such reactions. numberanalytics.com The ethylamine (B1201723) substituent is an activating group, although its protonation under acidic conditions would render it deactivating. The position of substitution (typically at the 5-position, which is para to the ethylamine group) is directed by the existing substituent.

Common electrophilic substitution reactions that thiophenes undergo include:

Halogenation: Bromination of thiophene readily occurs to form bromothiophenes. numberanalytics.com

Nitration: Reaction with nitrating agents introduces a nitro group onto the ring. numberanalytics.com

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be achieved using acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst. numberanalytics.com

While classical approaches often involve the functionalization of a pre-existing thiophene ring, modern methods also allow for the construction of substituted thiophenes from functionalized alkynes, offering a high degree of control over the substitution pattern. mdpi.com The presence of the ethylamine group makes this compound a valuable precursor for creating a wide range of functionalized thiophene derivatives for applications in materials science and medicinal chemistry. xdbiochems.com

Theoretical and Computational Chemistry Studies of Thiophene 2 Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of molecules. For thiophene-2-ethylamine, these calculations have been instrumental in elucidating its electronic structure and predicting its reactivity.

The electronic properties of this compound have been assessed through the calculation of various molecular descriptors. These descriptors provide quantitative measures of the molecule's electronic structure and are crucial for understanding its interaction with other chemical species. Key descriptors that have been studied include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment (μ). biolscigroup.us

Studies have shown that this compound possesses a high EHOMO value, which indicates a strong tendency to donate electrons. utm.my This is a critical characteristic for applications such as corrosion inhibition, where the molecule's ability to donate electrons to the vacant d-orbitals of a metal is key to forming a protective layer. utm.my The presence of nitrogen and sulfur atoms, along with the π-electrons in the thiophene (B33073) ring, contributes to this electron-donating capability. utm.myresearchgate.net

Table 1: Calculated Quantum Chemical Descriptors for this compound

Descriptor Value Significance
EHOMO High Indicates a high tendency for electron donation. utm.my
ELUMO Low Suggests a capacity to accept electrons.
Energy Gap (ΔE) Low Implies higher reactivity.

| Dipole Moment (μ) | Moderate | Influences solubility and intermolecular interactions. biolscigroup.us |

This table presents a generalized summary of findings from theoretical studies. Specific values can vary depending on the computational method and basis set used.

The Austin Model 1 (AM1) method, a semi-empirical quantum mechanical approach, has been utilized to optimize the molecular structure of this compound. researchgate.netwikipedia.org This method provides a computationally efficient way to generate a standardized molecular geometry before further, more computationally intensive, calculations are performed. researchgate.netuomustansiriyah.edu.iq The AM1 method is an improvement over previous models like MNDO, offering better handling of intermolecular interactions such as hydrogen bonds. wikipedia.orgresearchgate.net The optimization process using AM1 is a standard step in quantitative structure-activity relationship (QSAR) studies to ensure a consistent and energetically favorable starting structure for the generation of molecular descriptors. researchgate.net

Density Functional Theory (DFT) has been a powerful tool for in-depth analysis of the electronic structure and properties of this compound. utm.myresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), provide a more accurate description of electron correlation compared to semi-empirical methods. utm.my These studies have been used to calculate quantum chemical descriptors and to understand the charge transfer processes within the molecule. utm.myresearchgate.net The optimized molecular structure and electronic properties derived from DFT calculations are often in good agreement with experimental findings. researchgate.net For instance, DFT has been employed to study various thiophene derivatives, providing insights into their structural stability and vibrational spectra. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. open.ac.uk

In the context of this compound, QSAR models have been developed to predict its performance as a corrosion inhibitor. utm.myresearchgate.net These models use molecular descriptors, generated from computational methods like AM1 and DFT, as independent variables to predict the inhibition efficiency. utm.myresearchgate.net The goal of such models is to predict the activity of new, untested compounds and to provide insights into the structural features that are important for the desired activity. open.ac.uk For example, a QSAR model might reveal that a lower dipole moment and a higher EHOMO value are correlated with increased corrosion inhibition efficiency. biolscigroup.us The development of robust QSAR models can significantly reduce the need for extensive experimental testing by prioritizing compounds with a high probability of success. open.ac.uk

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comias.ac.in This technique is widely used in drug design and materials science to understand intermolecular interactions.

In the study of thiophene derivatives, molecular docking has been employed to investigate their binding affinity to various biological targets. For instance, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. scispace.comias.ac.in These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiophene derivative and the amino acid residues of the protein's active site. ias.ac.in While specific molecular docking studies focusing solely on this compound are not extensively detailed in the provided context, the application of this technique to similar thiophene-containing molecules highlights its utility in predicting and understanding the molecular basis of their biological activity. scispace.comias.ac.in

Ligand-Protein Interaction Analysis

Derivatives of this compound have been the subject of molecular docking studies to elucidate their interactions with various protein targets. For instance, Schiff base conjugates of isatin (B1672199) with 2-thiopheneethylamine were analyzed for their binding mode within the active site of the COX-2 enzyme. bohrium.com The docking results revealed that these compounds engage in hydrophobic interactions with the receptor's binding site. bohrium.com In another study, thiophene derivatives were shown to bind effectively to cancer-related targets like VEGFR-2 and AKT, suggesting a mechanism for their anticancer effects. The analysis of noncovalent interactions is crucial, as seen in the case of a DprE1 inhibitor where a hydrogen bond between the thiophene moiety and His132, along with other interactions, was identified as key for its activity. acs.orgnih.gov

Enzyme Inhibition Studies (e.g., COX, LOX, α-amylase, α-glucosidase)

Computational docking studies have been instrumental in evaluating the potential of this compound derivatives as enzyme inhibitors.

COX and LOX Inhibition: Molecular docking simulations of thiophene-isatin derivatives against the COX-2 enzyme have been performed to understand their anti-inflammatory potential. bohrium.com Similarly, novel 4,5-diarylthiophene-2-carboxamide derivatives were docked against the cyclooxygenase-2 (COX-2) receptor (PDB ID: 1PXX), indicating they are potential ligands for this enzyme. ias.ac.in Some thiourea (B124793) derivatives have shown the ability to inhibit 5-LOX. mdpi.com

α-amylase and α-glucosidase Inhibition: The potential of thiophene derivatives as antidiabetic agents has been explored through docking studies against α-amylase and α-glucosidase. semanticscholar.orgnih.gov For example, certain thiazole (B1198619) derivatives, which share structural similarities with some thiophene compounds, have been tested for their inhibitory activity against these enzymes. semanticscholar.org Chalcone derivatives have also been identified as inhibitors of α-amylase and α-glucosidase. nih.gov

Antitubercular Target Interactions

Molecular docking has been a valuable tool in the development of antitubercular agents based on the thiophene scaffold.

Derivatives of this compound have been docked into the active sites of key mycobacterial enzymes. For example, Schiff base conjugates of isatin with 2-thiopheneethylamine were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. bohrium.com In another study, molecular docking simulations were performed on 2-amino-5-phenylthiophene-3-carboxylic acid derivatives against the mtFabH active site to understand their binding mode. nih.gov Furthermore, benzo[b]thiophene derivatives have been docked into the active site of the DprE1 enzyme, revealing a binding mode similar to the native ligand and providing a structural basis for their inhibitory activity against M. tuberculosis. nih.gov Thiophene-arylamide derivatives have also been identified as potent inhibitors of DprE1, with docking studies elucidating key interactions within the binding pocket. acs.orgnih.gov

Computational Prediction of Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.govwjpsonline.com

SwissADME (Absorption, Distribution, Metabolism, and Excretion) Analysis

The SwissADME web tool is a popular platform for predicting the pharmacokinetic properties of small molecules. nih.gov Studies on various thiophene derivatives have utilized SwissADME to assess their drug-likeness and ADME profiles.

For instance, Schiff base conjugates of isatin with 2-thiopheneethylamine were analyzed using in silico ADME studies, which found them to be within the acceptable range for drug-likeness parameters. bohrium.com Similarly, SwissADME calculations for benzo[b]thiophene-based ligands and their metal complexes showed that they satisfy Lipinski's rule of five. bohrium.com This tool can predict various parameters, including gastrointestinal absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 enzymes. frontiersin.orgjscimedcentral.com For example, predictions for some compounds indicate high gastrointestinal absorption but no blood-brain barrier penetration. frontiersin.org The tool also provides insights into a compound's potential to be a substrate for P-glycoprotein, which can affect drug distribution and efficacy. frontiersin.org

Below is a hypothetical data table illustrating the kind of information that can be obtained from a SwissADME analysis for a this compound derivative.

ParameterPredicted ValueInterpretation
Molecular Weight< 500 g/molCompliant with Lipinski's Rule
LogP (Lipophilicity)< 5Optimal for absorption
Hydrogen Bond Donors< 5Compliant with Lipinski's Rule
Hydrogen Bond Acceptors< 10Compliant with Lipinski's Rule
Gastrointestinal AbsorptionHighGood oral bioavailability predicted
Blood-Brain Barrier PermeantNoLow potential for CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
Bioavailability Score0.55Good probability of being orally active

Advanced Research on Biological Activities and Mechanisms of Action of Thiophene 2 Ethylamine Derivatives

Antimicrobial Properties

The thiophene (B33073) nucleus is a key structural motif in many compounds exhibiting potent antimicrobial effects. asianpubs.org The sulfur atom in the thiophene ring is considered crucial for its antimicrobial efficacy. asianpubs.org Derivatives of thiophene-2-ethylamine have been synthesized and evaluated for their ability to combat various pathogenic microorganisms, including bacteria and fungi. These studies often involve modifying the core structure to enhance potency and broaden the spectrum of activity.

This compound derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The structural variations in these derivatives, such as the addition of different substituents or their incorporation into more complex molecules like Schiff bases or thioureas, play a critical role in determining their antibacterial efficacy. asianpubs.orgbohrium.com

Numerous studies have reported the efficacy of this compound derivatives against Gram-positive bacteria. For instance, a series of novel thiophene compounds derived from 4-methyl-3-(propylamino)thiophene-2-carboxylic acid (Articaine acid) showed varied effectiveness against Staphylococcus aureus and Bacillus subtilis. asianpubs.org One derivative, 4-methyl-3-(2-propyl-amino-propionylamino)thiophene-2-carboxylic acid phenethylamide, exhibited a high level of activity against S. aureus and B. subtilis, with a minimum inhibitory concentration (MIC) of 8.0 µg/mL for both. asianpubs.org Similarly, newly synthesized thieno[3,2-d]pyrimidine (B1254671) derivatives were screened for their activity against S. aureus and B. subtilis, with some compounds showing good results. ajrconline.org

Schiff base metal complexes derived from this compound have also been investigated. bohrium.com Research on 3-halobenzo[b]thiophene derivatives showed that specific compounds had low MIC values against S. aureus. mdpi.com Furthermore, other research has demonstrated that thiophene derivatives can exhibit inhibition zones against pathogens like Staphylococcus aureus that are comparable to standard antibiotics.

Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria

Derivative ClassBacterial StrainObserved ActivityReference
4-methyl-3-(2-propyl-amino-propionylamino)thiophene-2-carboxylic acid phenethylamideStaphylococcus aureus MTCC-96MIC: 8.0 µg/mL asianpubs.org
4-methyl-3-(2-propyl-amino-propionylamino)thiophene-2-carboxylic acid phenethylamideBacillus subtilis MTCC-441MIC: 8.0 µg/mL asianpubs.org
Thieno[3,2-d]pyrimidine derivatives (e.g., 8j, 8i, 8e, 8f)Staphylococcus aureus, Bacillus subtilisGood antibacterial activity ajrconline.org
s-Triazine derivatives with thioureido linkage from this compoundStaphylococcus aureus, Bacillus subtilisModerate activity niscpr.res.in
Thiophene Schiff base derivatives (Compound S1)Staphylococcus aureus, Bacillus subtilisMIC: 0.87 µM/ml ijpsjournal.com

The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. Studies have shown that Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa can be more susceptible to certain thiophene derivatives than Gram-positive strains. asianpubs.org For example, the compound 4-methyl-3-(2-propyl-amino-propionylamino)thiophene-2-carboxylic acid phenethylamide was highly active against E. coli (MIC of 8.0 µg/mL) but less so against P. aeruginosa (MIC of 32.0 µg/mL). asianpubs.org

Other research has focused on developing thiophene derivatives specifically to combat drug-resistant Gram-negative bacteria. frontiersin.org Certain thiophene derivatives have shown bactericidal effects against colistin-resistant A. baumannii and E. coli, with mechanisms potentially involving increased membrane permeabilization. frontiersin.org Metal complexes of thiophene-derived Schiff bases also demonstrated higher potency against E. coli and P. aeruginosa compared to the ligand alone. acs.org Additionally, some synthesized s-triazine derivatives incorporating a this compound moiety showed moderate to good activity against E. coli and Salmonella typhi. niscpr.res.in

Table 2: Antibacterial Activity of this compound Derivatives Against Gram-Negative Bacteria

Derivative ClassBacterial StrainObserved ActivityReference
4-methyl-3-(2-propyl-amino-propionylamino)thiophene-2-carboxylic acid phenethylamideEscherichia coli MTCC-443MIC: 8.0 µg/mL asianpubs.org
4-methyl-3-(2-propyl-amino-propionylamino)thiophene-2-carboxylic acid phenethylamidePseudomonas aeruginosa MTCC-1688MIC: 32.0 µg/mL asianpubs.org
Iminothiophene derivative (Compound 7)Pseudomonas aeruginosaMore potent than gentamicin nih.govnih.gov
s-Triazine derivatives with thioureido linkage (e.g., 4a, 4g)Escherichia coliGood activity niscpr.res.in
s-Triazine derivativesSalmonella typhiModerate activity niscpr.res.in
Thiophene Schiff base derivatives (Compound S1)Escherichia coli, Salmonella typhiMIC: 0.87 µM/ml ijpsjournal.com
Thiophene derivatives (Compounds 4, 5, 8)Colistin-Resistant Escherichia coliMIC₅₀: 8-32 mg/L frontiersin.org

The antibacterial properties of this compound derivatives are commonly assessed using a variety of established in vitro microbiological techniques. These methods are crucial for determining the efficacy and spectrum of activity of newly synthesized compounds.

Agar (B569324) Well Diffusion and Disc Diffusion Methods: These are widely used techniques for preliminary screening of antibacterial activity. In the agar well diffusion method, wells are made in agar plates seeded with bacteria, and solutions of the test compounds are placed in the wells. nih.gov The filter paper disc diffusion method involves placing paper discs impregnated with the test compound onto the surface of the inoculated agar. niscpr.res.in In both methods, the antibacterial activity is quantified by measuring the diameter of the zone of inhibition around the well or disc after incubation. niscpr.res.inmdpi.com

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com The assay involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates, followed by inoculation with the target bacteria. It is considered a more quantitative measure than diffusion methods. asianpubs.orgmdpi.com

Tube Dilution Method: Similar to the broth microdilution method, this technique is used to determine the MIC of a compound but is performed in test tubes rather than microtiter plates. ijpsjournal.com

These evaluation methods are fundamental in the initial stages of drug discovery, allowing researchers to identify promising lead compounds for further development. mdpi.comijpsjournal.com

In addition to antibacterial effects, derivatives of this compound have been investigated for their potential to inhibit the growth of pathogenic fungi. Fungal infections, particularly those caused by species like Candida albicans and Aspergillus spp., are a significant cause of morbidity, especially in immunocompromised individuals. tandfonline.comtandfonline.com

Several studies have demonstrated the antifungal potential of these compounds. For example, a series of s-triazine derivatives containing a this compound thioureido linkage were screened for their in vitro activity against Candida albicans. niscpr.res.in Some of the synthesized compounds showed moderate activity. niscpr.res.in Similarly, other research on thieno[2,3-b]thiophene (B1266192) derivatives revealed that certain compounds were highly effective against a panel of fungi, including Aspergillus fumigatus and Candida albicans. mdpi.com One derivative was found to be more potent than the standard drug amphotericin B against Geotricum candidum. mdpi.com

The antifungal activity of metal complexes has also been explored. Schiff base complexes of metals like copper, when derived from thiophene-containing ligands, showed potent activity against Candida albicans. acs.org Research has also identified thiophene derivatives that exhibit a synergistic antifungal effect when combined with existing drugs like fluconazole, particularly against resistant Candida strains. nih.gov These findings highlight the potential of thiophene-based compounds as a source for new antifungal agents. nih.govwjbphs.com

Table 3: Antifungal Activity of this compound Derivatives

Derivative ClassFungal StrainObserved ActivityReference
s-Triazine derivatives with thioureido linkageCandida albicansModerate activity niscpr.res.in
Thieno[2,3-b]thiophene derivative (5d)Geotricum candidumMore potent than Amphotericin B mdpi.com
Thieno[2,3-b]thiophene derivative (5d)Syncephalastrum racemosumEquipotent to Amphotericin B mdpi.com
Thieno[3,2-d]pyrimidine derivatives (e.g., 8j, 8i, 8e, 8f)Aspergillus niger, Candida albicansGood antifungal activity ajrconline.org
2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT)Fluconazole-resistant Candida spp.MIC: 100-200 µg/mL; Synergistic effect with fluconazole nih.gov
Cd(II) Schiff base complex of thiopheneCandida albicansPromising antimicrobial activity acs.org

Antibacterial Activity

Antidiabetic Activities

The search for novel, effective, and safe treatments for type 2 diabetes has led researchers to explore various chemical scaffolds, including thiophene derivatives. nih.gov this compound derivatives have emerged as a promising class of compounds with potential antidiabetic properties. Research has focused on their ability to act as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R) and to inhibit key enzymes involved in glucose metabolism. nih.govnih.gov

One study reported the discovery of 2-aminothiophene derivatives as a new class of GLP-1R PAMs. nih.gov One such compound, when combined with GLP-1, increased the receptor's activity in a dose-dependent manner and enhanced glucose-dependent insulin (B600854) secretion in a cell-based assay. nih.gov Other research has investigated thiophene-based Schiff base ligands and their metal complexes for their antidiabetic activities, specifically their inhibitory effects on α-amylase and α-glucosidase, two enzymes critical for carbohydrate digestion. While the ligands and complexes showed lower inhibition than the standard control, the complexes were more active than their corresponding ligands. bohrium.com

Thiourea (B124793) derivatives have also been screened for their activity against diabetes-associated enzymes. nih.gov Certain thiourea compounds demonstrated significant inhibitory effects against α-amylase and α-glucosidase. nih.gov Furthermore, studies on isolated perfused pancreases from diabetic rats showed that specific thiophene derivatives had a significant effect on restoring insulin secretion in response to glucose. google.com These findings suggest that this compound derivatives are a valuable scaffold for the design and development of new antidiabetic agents.

Table 4: Antidiabetic Activity of this compound Derivatives

Derivative ClassMechanism/TargetObserved ActivityReference
2-Aminothiophene derivative (S-1)Positive Allosteric Modulator (PAM) of GLP-1RIncreased GLP-1R activity and insulin secretion by 1.5-fold at 5 µM when combined with GLP-1. nih.gov
This compound based Schiff base metal complexesα-glucosidase and α-amylase inhibitionComplexes showed higher inhibitory activity than their corresponding ligands. bohrium.com
Thiophene derivatives (Compounds 10, 13, 124)Insulin SecretionSignificantly restored insulin secretion in response to glucose in diabetic rat pancreases. google.com
Thiourea derivativesα-amylase and α-glucosidase inhibitionPotent inhibition of key diabetes-associated enzymes. nih.gov
Thiophene-3-carbohydrazide derivativeMolecular Docking Target: 4AMJ proteinDocking results suggest potential as an anti-diabetic agent. researchgate.net

Anti-inflammatory Potential

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thiophene derivatives have been explored for their anti-inflammatory properties through various mechanisms. researchgate.net

The denaturation of proteins is a well-documented cause of inflammation. A series of novel 4,5-diarylthiophene-2-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activity by assessing their ability to inhibit bovine serum albumin (BSA) denaturation. ias.ac.in The results indicated that aryl and aryl alkyl derivatives of 4,5-diarylthiophene-2-carboxamide showed anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium. ias.ac.in

In another study, a series of Schiff base conjugates of isatin (B1672199) with 2-thiopheneethylamine and their Mannich bases were synthesized. bohrium.com Compound VII (3-(2-(thiophen-2-yl)ethylimino)-1-((4-phenylpiperazin-1-yl)methyl)-indolin-2-one) demonstrated significant anti-inflammatory activity, with 81.85% inhibition of BSA denaturation at a concentration of 100 μg/mL. bohrium.com Similarly, the Schiff base conjugate of 5-Fluoroisatin with this compound and its Mannich bases were synthesized and screened, with compound ITF 5 showing good anti-inflammatory activity with 80.08% inhibition. jpionline.org

Table 2: Inhibition of Protein Denaturation by this compound Derivatives

Compound Concentration (µg/mL) % Inhibition of BSA Denaturation Reference
VII 100 81.85 bohrium.com
ITF 5 Not Specified 80.08 jpionline.org

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid metabolism pathway, which leads to the production of pro-inflammatory mediators. nirmauni.ac.in Dual inhibition of these enzymes is a promising strategy for developing safer anti-inflammatory drugs. nirmauni.ac.in A study on 2,4-disubstituted thiophene derivatives identified compounds 2d and 2g as potent inhibitors of both LOX and COX enzymes. nih.gov Another study highlighted that certain thiophene derivatives exhibited significant inhibitory effects on COX and LOX enzymes, with some having IC50 values considerably lower than conventional anti-inflammatory drugs.

Antitubercular Activity

Tuberculosis remains a major global health problem, and there is a continuous need for new and effective antitubercular agents. This compound derivatives have emerged as a promising class of compounds in this area.

A series of Schiff base conjugates of isatin with 2-thiopheneethylamine and its Mannich bases were evaluated for their in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. bohrium.com Compound VII was the most active, with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL. bohrium.com In a related study, Schiff base conjugates of 5-Fluoroisatin with this compound and their Mannich bases were also tested. jpionline.org Compound ITF 5 was found to be the most active against M. tuberculosis H37Rv, with a MIC of 6.25 μg/ml. jpionline.org

Furthermore, a series of novel thiophene-arylamide compounds were designed and synthesized as potential inhibitors of decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), a crucial enzyme in mycobacterial cell wall synthesis. nih.gov Compounds 23j , 24f , 25a , and 25b showed potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains, with MIC values ranging from 0.02 to 0.12 μg/mL. nih.gov

Table 3: Antitubercular Activity of this compound Derivatives

Compound MIC (µg/mL) against M. tuberculosis H37Rv Reference
VII 3.12 bohrium.com
ITF 5 6.25 jpionline.org
23j 0.02 - 0.12 nih.gov
24f 0.02 - 0.12 nih.gov
25a 0.02 - 0.12 nih.gov
25b 0.02 - 0.12 nih.gov

Antitumor/Cytotoxic Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, with various studies highlighting their cytotoxic effects against different cancer cell lines.

A series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells. nih.gov Compound 480 was identified as a promising candidate with low IC50 values of 12.61 μg/mL in HeLa cells and 33.42 μg/mL in HepG2 cells. nih.gov In another study, the antitumor activity of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives was investigated against MCF-7 (breast cancer) and HepG-2 cancer cell lines. mdpi.com Twelve compounds from this series showed interesting antiproliferative potential with IC50 values ranging from 23.2 to 95.9 µM. mdpi.com

Furthermore, the cytotoxic activity of some thiophene derivatives was investigated in breast cancer cells (MCF-7). nih.gov All tested thiophene derivatives reduced cell viability, with compound SB-200 showing the best selectivity index compared to doxorubicin. nih.gov Research on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives targeting colorectal cancer cell lines (LoVo and HCT-116) found that carbamate (B1207046) derivative 3b and its nanoparticle formulation NPs12a exhibited significant cytotoxic activities. acs.org

Table 4: Antitumor/Cytotoxic Activity of Thiophene Derivatives

Compound Cell Line IC50 (µg/mL) Reference
480 HeLa 12.61 nih.gov
480 HepG2 33.42 nih.gov
SB-200 MCF-7 <30 µmol/l nih.gov
3b LoVo 81.50 acs.org
NPs12a LoVo 57.15 acs.org
3b HCT-116 71.00 acs.org
NPs12a HCT-116 60.35 acs.org

Evaluation in Cancer Cell Lines (e.g., MTT Method)

The cytotoxic potential of thiophene derivatives is frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells and is a standard method for evaluating the in vitro antiproliferative activity of potential anticancer compounds.

Research has demonstrated that various thiophene derivatives exhibit cytotoxic effects against a range of human cancer cell lines. For instance, a series of fused thiophene derivatives were evaluated for their antiproliferative activity against liver (HepG2) and prostate (PC-3) cancer cell lines. mdpi.com The results, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), revealed that many of the tested compounds possess moderate to high cytotoxic activity. mdpi.com In one study, the chloro derivative, compound 3b , was particularly effective against both HepG2 and PC-3 cell lines. mdpi.com Another promising compound, 4c , also showed significant activity against both cell types. mdpi.com

Similarly, other studies have identified thiophene derivatives with potent anticancer activity. Compound 480 , a derivative with a 2,3-fused thiophene scaffold, was identified as a promising agent with low IC₅₀ values against HeLa (cervical cancer) and HepG2 cells. nih.gov Another study synthesized a series of thiophene derivatives and evaluated their cytotoxicity in HepG2 and SMMC-7721 (hepatocellular carcinoma) cell lines, identifying TP 5 as a potential anticancer agent based on its ability to inhibit tumor cell growth. nih.gov

The table below summarizes the cytotoxic activities of selected thiophene derivatives in various cancer cell lines as determined by the MTT assay.

Structure-Activity Relationship (SAR) Studies for Biological Activities

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound derivatives, these studies involve systematically altering the chemical structure to identify key features responsible for their biological effects.

The type and position of substituent groups on the thiophene ring and the ethylamine (B1201723) side chain significantly influence the biological activity of these derivatives.

Research indicates that the introduction of specific substituents can enhance cytotoxic properties. For example, in a series of thienopyrimidine derivatives, the presence of a chloro group (Compound 3b ) was found to be beneficial for activity against both HepG2 and PC-3 cancer cells. mdpi.com This suggests that electron-withdrawing groups may play a role in the anticancer mechanism.

Modifications to the amine side chain also have a pronounced effect on antimicrobial activity. Studies on 4-methyl-3-(propylamino)thiophene-2-carboxylic acid derivatives showed that altering the alkyl group on the amine can modulate potency. asianpubs.org For instance, compounds with n-propylamine and isopropylamine (B41738) substitutions displayed the lowest Minimum Inhibitory Concentration (MIC) values against P. aeruginosa and S. aureus. asianpubs.org Furthermore, the position of the amino group itself can impact antimicrobial efficacy, as seen in derivatives where an isopropylamine substitution resulted in lower MIC values compared to a propylamino group. asianpubs.org The addition of an ethyl group to the side chain led to slightly higher MIC values, indicating that specific side chain architecture is critical for optimizing potency. asianpubs.org

The table below illustrates the effect of different substituents on the antimicrobial activity of thiophene derivatives.

The coordination of this compound derivatives with metal ions is a significant strategy for modulating their biological activity. Schiff base ligands derived from this compound can chelate with various metal ions to form stable metal complexes. researchgate.net This complexation often leads to an enhancement of the compound's inherent biological properties.

The increased activity of metal complexes is often explained by Overtone's concept and Tweedy's chelation theory. Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This process increases the lipophilic nature of the central metal atom, which in turn facilitates the complex's penetration through the lipid layer of cell membranes, enhancing its biological efficacy. bohrium.com

For example, Schiff base ligands derived from this compound, such as 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol and its nitro and bromo-substituted analogues, have been used to synthesize cobalt(III), nickel(II), and copper(II) metal complexes. researchgate.net Studies on other thiophene-based Schiff base complexes have shown that the metal complexes exhibit enhanced antimicrobial and antioxidant activities compared to the free ligand. bohrium.com The Cu(II) complex, in particular, was noted as a promising antibacterial agent. bohrium.com This enhancement is attributed to the structural arrangement and electronic properties of the resulting coordination compound. researchgate.netbohrium.com

The coordination of the ligand to the metal ion is typically confirmed through various spectroscopic and analytical techniques, which reveal that the ligand binds to the metal ion in a specific fashion, for example, in a tridentate manner involving imine nitrogen, carboxyl oxygen, and phenolic oxygen atoms. bohrium.com

Applications of Thiophene 2 Ethylamine in Specialized Chemical Fields

Corrosion Inhibition Studies

The derivatives of Thiophene-2-ethylamine, especially Schiff bases, have been investigated as effective corrosion inhibitors. The presence of the sulfur atom in the thiophene (B33073) ring, the nitrogen atom in the imine group of its Schiff base derivatives, and the aromatic system allows these molecules to strongly adsorb onto metal surfaces, forming a protective barrier against corrosive agents.

Derivatives of this compound are particularly effective in protecting mild steel, a widely used industrial material, from corrosion in acidic environments such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). researchgate.netmdpi.commdpi.com These acidic solutions are common in industrial processes like acid pickling, cleaning, and oil well acidizing, where metal corrosion is a significant issue. scispace.comrsc.org

Research has shown that Schiff bases synthesized from this compound act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency of these compounds increases with their concentration. For instance, studies on a Schiff base derived from this compound and its copper complex demonstrated a significant reduction in the corrosion current density (i_corr) on API 5L XC52 steel in 1 M HCl. researchgate.net At a concentration of 10⁻³ M, the Schiff base and its copper complex achieved maximum inhibition efficiencies of 93% and 97%, respectively. researchgate.net

Table 1: Corrosion Inhibition Performance of a this compound Derived Schiff Base (SB) and its Copper Complex (CSB) on Mild Steel in 1 M HCl

Inhibitor Concentration (M) Corrosion Current Density (i_corr) (μA·cm⁻²) Inhibition Efficiency (%)
Blank - 0.0231 -
SB 10⁻³ 0.0012 93

This table is generated based on data from a study on API 5L XC52 steel. researchgate.net

The efficacy of this compound derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a stable protective film. This adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm model often providing the best fit for the experimental data. researchgate.netrsc.orgresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. upt.ro

The adsorption mechanism involves a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption).

Physisorption: This occurs due to electrostatic interactions between the charged metal surface (which is protonated in acidic media) and the protonated inhibitor molecules.

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the thiophene ring, can be donated to the vacant d-orbitals of the iron atoms on the mild steel surface, forming strong coordinate bonds. mdpi.com

This synergistic adsorption process creates a durable film that isolates the metal from the corrosive environment, thereby inhibiting corrosion.

Ligand Design and Coordination Chemistry

The this compound moiety is a valuable component in the design of ligands for coordination chemistry. The presence of both a "soft" donor (the sulfur atom of the thiophene ring) and a "hard" donor (the nitrogen atom of the amine group) allows it to bind to a wide variety of metal ions, forming stable complexes.

This compound readily undergoes condensation reactions with various aldehydes and ketones to form a class of compounds known as Schiff bases. jetir.orgnih.gov These Schiff base ligands are highly versatile due to the ease with which their electronic and steric properties can be modified by changing the aldehyde or ketone precursor. researchgate.netacs.orgoncologyradiotherapy.com

For example, reacting this compound with substituted salicylaldehydes yields tridentate ligands. researchgate.net These ligands can coordinate to metal ions through the azomethine nitrogen, the phenolic oxygen, and potentially the thiophene sulfur, creating stable chelate rings. Several such Schiff base ligands have been synthesized, including:

2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol (L¹H)

2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-nitrophenol (L²H)

2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-bromophenol (L³H) researchgate.net

These ligands have been used to synthesize a range of Co(III), Ni(II), and Cu(II) metal complexes. researchgate.net

By systematically modifying the structure of the Schiff base ligand derived from this compound, the properties of the resulting metal complexes can be precisely tuned. researchgate.net Introducing electron-withdrawing groups (like a nitro group) or electron-donating groups onto the ligand framework alters the electron density at the metal center. This, in turn, influences the complex's stability, redox potential, and catalytic or biological activity. researchgate.netrsc.org

For example, the coordination of different metal ions (such as Co, Cu, Zn, Ni) to the same thiophene-derived Schiff base ligand results in complexes with distinct geometries and properties. nih.gov The magnetic properties and molar conductance of these complexes can vary significantly, indicating different electronic structures and behaviors in solution. nih.gov This tunability is crucial for designing metal complexes for specific applications, such as catalysts, sensors, or antimicrobial agents. nih.govrsc.org

Table 2: Examples of Metal Complexes Derived from Thiophene-based Schiff Ligands

Ligand Type Metal Ion Resulting Complex Potential Application Area
This compound Schiff Base Co(III), Ni(II), Cu(II) [Co(L¹)₂]Cl, [Ni(L¹)], [Cu(L¹)] Antimicrobial, Antidiabetic researchgate.net
Thiophene-2-carbaldehyde Schiff Base Cu(II), Zn(II), Cd(II) [Cu(DE)Cl₂], [Zn(DE)Cl₂], [Cd(DE)Br₂] Antimicrobial nih.govacs.org

The term "hemilability" refers to the ability of a chelating ligand to have one donor atom that can reversibly dissociate from the metal center while the other donor atom remains firmly bound. researchgate.net Thioether-functionalized ligands are well-known for exhibiting this behavior. nih.govnih.gov In ligands derived from this compound, the thiophene sulfur can act as a hemilabile donor.

While the primary amine (or the resulting imine in a Schiff base) forms a strong bond with the metal, the thioether-like sulfur of the thiophene ring can form a weaker, reversible bond. This dissociation of the sulfur atom creates a vacant coordination site on the metal, which can be crucial for catalytic processes. nih.gov The vacant site can allow a substrate molecule to bind to the metal, and after the chemical transformation, the sulfur atom can re-coordinate, stabilizing the complex and completing the catalytic cycle. This dynamic behavior makes this compound a promising scaffold for developing advanced catalysts. researchgate.netnih.gov

Catalysis

This compound's utility in catalysis is primarily as a precursor or reagent rather than as a direct catalyst itself. Its bifunctional nature, combining an aromatic thiophene ring with a reactive primary amine, allows it to be a versatile building block in the synthesis of more complex molecules that may have catalytic applications.

Metal-Catalyzed Oxidation of Organic Compounds

While the thiophene ring itself is a subject of study in oxidative desulfurization and can be oxidized under various conditions, the direct application of this compound as a ligand or catalyst in the metal-catalyzed oxidation of other organic compounds is not extensively documented in scientific literature. The chemistry of thiophene suggests that its derivatives can be incorporated into larger ligand structures for metal complexes. In theory, Schiff base ligands synthesized from this compound could coordinate with transition metals to form catalysts for oxidation reactions. However, specific, well-researched examples of this compound being employed for this purpose are not prominent. The focus in the literature is more commonly on the oxidation of thiophene compounds rather than their use in catalytic oxidation processes. nih.govnih.govsemanticscholar.org

Role as Reagents or Catalysts in Organic Synthesis

This compound serves as a valuable reagent and building block in various organic synthesis reactions. guidechem.com Its nucleophilic amine group readily participates in reactions to form new carbon-nitrogen bonds, introducing the thiophene-ethyl moiety into larger molecular frameworks. This reactivity is harnessed for the synthesis of diverse heterocyclic compounds. guidechem.com

Notable applications as a reagent include:

Synthesis of Piperazine-2,6-dione (B107378) Derivatives: this compound undergoes microwave-induced condensation with iminodiacetic acid to yield piperazine-2,6-dione derivatives.

Synthesis of Pyrimidine (B1678525) Derivatives: It is used as a reactant with various isothiocyanatoketones to synthesize pyrimidine derivatives.

Synthesis of Acylguanidine Derivatives: The compound reacts with aroyl S-methylisothiourea to form acylguanidine derivatives.

In these roles, this compound acts as a starting material that is incorporated into the final product structure. guidechem.com While sometimes referred to broadly as a participant in catalysis, its specific function in these documented syntheses is that of a reactant. guidechem.comgoogle.com

Reaction TypeReactantsProduct ClassReference
Microwave-induced CondensationThis compound, Iminodiacetic acidPiperazine-2,6-dione derivatives
CyclizationThis compound, IsothiocyanatoketonesPyrimidine derivatives
Addition-EliminationThis compound, Aroyl S-methylisothioureaAcylguanidine derivatives

Materials Science Applications

The unique electronic properties of the thiophene ring make this compound a valuable component in the field of materials science, particularly for the development of advanced functional materials.

Functionalization of Multiwall Carbon Nanotubes (MWCNT)

This compound is suitable for the functionalization of multiwall carbon nanotubes (MWCNTs). The process typically involves an initial acid treatment of the MWCNTs to create carboxylic acid (-COOH) groups on their surface. Subsequently, the primary amine (-NH2) group of this compound can react with these carboxylic acid groups to form a stable amide linkage.

This covalent functionalization serves several purposes:

It improves the dispersion of MWCNTs in various solvents, overcoming the strong van der Waals forces that cause them to agglomerate. nih.govscispace.com

It alters the electronic properties of the nanotubes.

The attached thiophene moiety provides a site for further chemical modification or for interaction with other materials, such as in the fabrication of composite materials or sensors. researchgate.net

The process effectively grafts the thiophene-ethyl group onto the surface of the nanotube, creating a hybrid material with combined properties of both components.

Development of Conductive Polymers

Thiophene and its derivatives are fundamental building blocks for conductive polymers due to the ability of the thiophene ring to support a delocalized π-electron system. researchgate.netjournalskuwait.org Polythiophenes are known for their high environmental and thermal stability. journalskuwait.org this compound can be utilized in the synthesis of such polymers in several ways:

As a Monomer: It can be polymerized through reactions involving the thiophene ring, leading to a polythiophene backbone with pendant ethylamine (B1201723) groups. These amine groups can influence the polymer's solubility, processability, and ability to interact with other molecules.

As a Precursor for Monomer Synthesis: The ethylamine group can be modified to create more complex thiophene-based monomers before polymerization. nih.gov

The incorporation of thiophene units is crucial for achieving the π-conjugation necessary for electrical conductivity along the polymer chain. mdpi.com The resulting polymers have potential applications in sensors, solar cells, and other electronic devices. journalskuwait.org

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are extensively used in the materials for Organic Light-Emitting Diodes (OLEDs) due to their excellent charge transport properties and chemical stability. nbinno.comoled-intermediates.com The thiophene ring is a key component in many organic semiconductors used in the light-emitting and charge-transporting layers of an OLED device. oled-intermediates.combeilstein-journals.org

Application AreaRole of this compoundResulting Material/DeviceKey FeatureReferences
Nanomaterials Surface functionalizing agentFunctionalized MWCNTsImproved dispersibility and modified surface properties
Conductive Polymers Monomer or monomer precursorPolythiophene derivativesπ-conjugated polymer backbone for electrical conductivity researchgate.netjournalskuwait.orgnih.gov
OLEDs Synthetic building blockComplex organic semiconductorsCharge transport and light-emitting properties nbinno.comoled-intermediates.comnbinno.com

Solar Cells (e.g., Poly(3-hexylthiophene)/CdSe Hybrid Solar Cells)

In the field of organic photovoltaics, this compound has been investigated for its potential role in optimizing the performance of hybrid solar cells. Specifically, its utility has been explored in devices composed of poly(3-hexylthiophene) (P3HT) as the electron donor and cadmium selenide (B1212193) (CdSe) nanocrystals as the electron acceptor. chemicalbook.com In these systems, the interface between the organic polymer and the inorganic nanocrystals is crucial for efficient charge separation and transport.

Biosensors

Thiophene-based polymers and molecules are frequently used in the development of electrochemical biosensors due to their excellent conductivity and biocompatibility. nih.govresearchgate.net While direct applications of this compound in specific, commercially available biosensors are not extensively documented, its chemical properties make it a suitable candidate for the functionalization of sensor components. As an aromatic amine, 2-Thiopheneethylamine can be used to modify surfaces, such as those of multi-walled carbon nanotubes (MWCNTs).

This functionalization is a key step in biosensor fabrication, allowing for the covalent immobilization of biorecognition elements like enzymes or antibodies onto the electrode surface. The thiophene moiety can contribute to the electronic properties of the sensor, while the ethylamine group provides a reactive site for linking biomolecules. This approach can enhance the sensitivity, stability, and performance of biosensors designed for detecting various analytes. nih.gov

Liquid Crystals

The rigid, aromatic structure of the thiophene ring is a common feature in the design of liquid crystalline materials. Thiophene derivatives are incorporated into the core structure of calamitic (rod-shaped) mesogens to influence their phase behavior, thermal stability, and optical properties. orientjchem.org These compounds can exhibit various liquid crystal phases, such as nematic and smectic phases, which are essential for applications in displays and optical sensors.

While the direct use of this compound in liquid crystal synthesis is not prominently featured in the literature, its structural motif is relevant. The thiophene core can be chemically modified via the ethylamine group to build more complex, multi-ring structures characteristic of liquid crystals. For instance, the amine group could be transformed into an amide, imine, or other linkages to connect to other aromatic units, ultimately forming molecules with the necessary shape anisotropy to exhibit liquid crystalline behavior. orientjchem.org

Pharmaceutical and Agrochemical Intermediates

This compound is a crucial intermediate in the synthesis of several key active pharmaceutical ingredients (APIs), particularly within the thienopyridine class of antiplatelet agents. patsnap.comguidechem.com Its structure forms the core of drugs that are widely used to prevent blood clots in patients with cardiovascular diseases.

Synthesis of Ticlopidine Hydrochloride

Ticlopidine, one of the first thienopyridine antiplatelet drugs, is synthesized using this compound as a key starting material. researchgate.netgoogle.com A significant step in the synthesis involves the Pictet-Spengler reaction, where this compound reacts with an aldehyde, typically formaldehyde (B43269), to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core structure. wisdomlib.org This intermediate is the central scaffold of Ticlopidine.

Modern synthetic approaches have focused on improving efficiency and reducing environmental impact. One such method is a one-pot, microwave-assisted synthesis. In this process, this compound and formaldehyde are reacted under microwave irradiation to rapidly form the tetrahydrothienopyridine intermediate. wisdomlib.org This product is then directly subjected to N-alkylation with 2-chlorobenzyl chloride, also under microwave conditions, to yield Ticlopidine. wisdomlib.org The final step is the formation of the hydrochloride salt. This streamlined process has been shown to achieve a chemical yield of 67.48% with high purity, demonstrating a significant improvement in time and efficiency over traditional methods. wisdomlib.org

Table 1: Key Steps in Ticlopidine Hydrochloride Synthesis

Step Reactants Key Intermediate/Product Synthesis Note Reference
1. Cyclization This compound, Formaldehyde 4,5,6,7-tetrahydro[3,2-c]thieno pyridine (B92270) Pictet-Spengler reaction, can be microwave-assisted. wisdomlib.org
2. N-Alkylation 4,5,6,7-tetrahydro[3,2-c]thieno pyridine, 2-Chlorobenzyl chloride Ticlopidine Forms the final carbon skeleton of the drug. wisdomlib.org

| 3. Salt Formation | Ticlopidine, Hydrochloric acid | Ticlopidine Hydrochloride | Converts the base to its stable, pharmaceutically acceptable salt. | researchgate.net |

Synthesis of Clopidogrel Bisulfate

Clopidogrel, a more potent and widely used successor to Ticlopidine, also relies on a thiophene-containing scaffold derived from this compound or its precursors like thiophene-2-ethanol. patsnap.com The synthesis involves the coupling of the thiophene moiety with a chiral α-amino ester derivative of o-chlorophenylacetic acid.

In one common synthetic pathway, 2-(2-thienyl)ethanol is converted to a better leaving group, such as 2-(2-thienyl)ethyl tosylate. This tosylate then undergoes a substitution reaction with (+)-α-amino-2-chlorophenylacetic acid methyl ester to form the key intermediate, S-(+)-methyl-2-[2-(thiophen-2-yl)ethylamino]-2-(2-chlorophenyl) acetate. wipo.int This intermediate contains all the necessary components of Clopidogrel except for the second ring of the thienopyridine system. The final ring is constructed through a cyclization reaction with formaldehyde, which is a Mannich-type reaction, to yield the Clopidogrel base. google.comquickcompany.in The synthesis is completed by forming the bisulfate salt to improve the drug's stability and solubility.

Table 2: Overview of Clopidogrel Bisulfate Synthesis

Step Reactants Key Intermediate/Product Synthesis Note Reference
1. Activation Thiophene-2-ethanol, p-Toluenesulfonyl chloride 2-(2-Thienyl)ethyl tosylate Converts the alcohol into a good leaving group.
2. Coupling 2-(2-Thienyl)ethyl tosylate, (+)-α-Amino-2-chlorophenylacetic acid methyl ester S-(+)-Methyl-2-[2-(thiophen-2-yl)ethylamino]-2-(2-chlorophenyl) acetate Forms the crucial C-N bond and sets the stereochemistry. wipo.int
3. Cyclization S-(+)-...acetate intermediate, Formaldehyde Clopidogrel (base) Mannich reaction to form the tetrahydrothienopyridine ring system. google.comquickcompany.in

| 4. Salt Formation | Clopidogrel (base), Sulfuric acid | Clopidogrel Bisulfate | Formation of the stable, marketed salt form. | |

Synthesis of Prasugrel Hydrochloride

Prasugrel is a third-generation thienopyridine antiplatelet agent with a more rapid onset of action and more potent platelet inhibition compared to Clopidogrel. nih.gov The synthesis of Prasugrel also utilizes the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, which can be prepared from this compound.

A key step in the synthesis involves the reaction of this compound with paraformaldehyde in the presence of an acid like hydrochloric acid. google.com This reaction forms the bicyclic 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate. This core structure is then alkylated at the nitrogen atom with a specific side chain, 2-fluoro-α-cyclopropylcarbonylbenzyl bromide, to introduce the distinctive structural element of Prasugrel. wipo.int Subsequent chemical modifications, including an acetylation step, lead to the final Prasugrel molecule, which is then converted to its hydrochloride salt for pharmaceutical use. chemicalbook.com

Table 3: General Synthetic Route for Prasugrel Hydrochloride

Step Reactants Key Intermediate/Product Synthesis Note Reference
1. Cyclization This compound, Paraformaldehyde 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Forms the core bicyclic structure of the thienopyridine class. google.com
2. N-Alkylation 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, 2-Fluoro-α-cyclopropylcarbonylbenzyl bromide 5-(α-Cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Attaches the specific side chain that defines Prasugrel's activity. wipo.int
3. Final Modification Alkylated intermediate Prasugrel (after acetylation) Final functional group manipulation to yield the active drug. chemicalbook.com

| 4. Salt Formation | Prasugrel (base), Hydrochloric acid | Prasugrel Hydrochloride | Conversion to the stable hydrochloride salt. | google.com |

Synthesis of Geldanamycin Derivatives

This compound serves as a key reactant in the modification of Geldanamycin, a naturally occurring benzoquinone ansamycin. Researchers have utilized this amine to create novel derivatives by targeting the 17-position of the Geldanamycin structure. This strategic derivatization aims to produce analogues with improved pharmacological profiles. guidechem.comnih.gov

One notable application is in the development of inhibitors for Hepatitis C Virus (HCV) replication. By introducing the this compound moiety at the C-17 position, scientists have synthesized Geldanamycin derivatives that function as inhibitors of Heat Shock Protein 90 (Hsp90), a crucial target in antiviral and anticancer therapies. guidechem.comnih.gov The modification is intended to enhance the drug-like properties and efficacy of the parent compound. nih.gov

Synthesis of Pyrimidine Derivatives

In the field of heterocyclic chemistry, this compound is employed as a precursor for the synthesis of pyrimidine derivatives. sigmaaldrich.com The synthesis typically involves the reaction of this compound with various isothiocyanatoketones. This condensation reaction provides a straightforward route to a diverse range of substituted pyrimidines.

Research in this area has led to the creation of a library of pyrimidine compounds that have been subjected to biological screening. Specifically, these derivatives have been evaluated for their potential anti-inflammatory and analgesic activities, highlighting the role of the thiophene-ethylamine scaffold in the development of new therapeutic agents.

Synthesis of Acylguanidine Derivatives

This compound is also a valuable reagent in the synthesis of acylguanidine derivatives. sigmaaldrich.com A common synthetic route involves the reaction of this compound with aroyl S-methylisothiourea. This reaction facilitates the formation of a guanidine (B92328) functional group acylated with a thiophene-containing substituent.

The resulting thiophene-substituted acylguanidines have been investigated for their potential as enzyme inhibitors. For instance, these compounds have been designed and synthesized as inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. This application underscores the importance of the this compound moiety in designing molecules with specific biological targets.

Synthesis of 5-Imidazolones

The versatility of this compound extends to the synthesis of 5-imidazolone derivatives. evitachem.com This class of heterocyclic compounds can be prepared through the reaction of various azlactones (2-oxazolin-5-ones) with this compound. evitachem.com The primary amine of this compound acts as a nucleophile, attacking the azlactone ring and leading to the formation of the N-substituted imidazolone (B8795221) ring system. The resulting compounds, which incorporate the thiophene-2-ethyl group, have shown potential as antibacterial agents. evitachem.com

Q & A

Q. What are the standard synthetic protocols for preparing Thiophene-2-ethylamine derivatives in academic settings?

this compound is commonly functionalized via nucleophilic substitution or condensation reactions. For example, in synthesizing brominated derivatives, the amine group must first be protected (e.g., using Boc anhydride) to prevent side reactions with brominating agents. Subsequent steps involve deprotection under acidic conditions . Reaction conditions (solvent, temperature, stoichiometry) are critical to minimize side products like Pd-amine coordination complexes in cross-coupling reactions .

Q. Key Reaction Steps

StepReagent/ConditionPurposeReference
Amine protectionBoc₂O, DCM, TEAPrevent undesired bromination side reactions
BrominationNBS, AIBN, CCl₄Introduce bromine handle for Suzuki coupling
DeprotectionHCl (g), dioxaneRegenerate free amine for downstream use

Q. How is this compound characterized for purity and structural confirmation in research?

Researchers employ ¹H/¹³C NMR to confirm the amine’s integration into target molecules and HPLC (≥98% purity threshold) to verify purity . For example, in synthesizing clopidogrel intermediates, optical purity (>99%) is validated via chiral HPLC and ¹H NMR peak splitting analysis .

Advanced Research Questions

Q. How does this compound influence exciton dynamics in quasi-2D perovskite heterostructures?

this compound acts as a structure-directing agent in perovskites like (TEA)₂Cs₂Pb₃Br₁₀. Its sulfur-containing aromatic ring enhances interfacial charge transfer by aligning energy levels between perovskite and MoS₂ monolayers. Ultrafast transient absorption (TA) spectroscopy reveals sub-picosecond carrier transfer rates, attributed to the amine’s electron-donating properties and thiophene’s π-conjugation .

Q. Key Findings

PropertyImpact on PerovskiteMethodReference
Electron donationStabilizes Pb-I frameworkSingle-crystal XRD
π-conjugationEnhances charge separationTA spectroscopy

Q. How can researchers resolve contradictions in reaction yields when using this compound in multi-step syntheses?

Contradictions often arise from competing side reactions (e.g., amine oxidation or unintended coordination with metal catalysts). To mitigate this:

  • Use inert atmospheres (N₂/Ar) during Pd-catalyzed reactions to prevent amine oxidation .
  • Optimize solvent polarity (e.g., DMF vs. DCM) to control nucleophilicity .
  • Monitor intermediates via TLC and preparative HPLC to isolate pure products .

Q. What methodological strategies improve the optical purity of this compound-derived pharmaceuticals like clopidogrel?

High optical purity (>99%) is achieved via:

  • Chiral resolution : Using (R)-(-)-2-Chloromandelic acid to form diastereomeric salts, followed by recrystallization .
  • Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in stereoselective amidation .
  • Chromatography : Prep-TLC or CombiFlash systems with DCM/acetone gradients to separate enantiomers .

Q. Why does this compound outperform aliphatic amines in stabilizing 2D perovskite structures?

The thiophene ring’s rigidity reduces lattice distortion, while the ethylamine tail facilitates hydrogen bonding with halide ions. This dual functionality enhances thermal stability (up to 250°C) and moisture resistance, as confirmed by thermogravimetric analysis (TGA) and humidity-controlled XRD .

Q. How do solvent choices affect this compound reactivity in acyl chloride coupling reactions?

Polar aprotic solvents (e.g., DCM) favor nucleophilic attack by the amine on acyl chlorides. For example, in cis-pinonic acid derivatization, DCM minimizes side reactions (e.g., hydrolysis) while enabling efficient Cl⁻ expulsion during amide bond formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.